Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
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Overview
Description
Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- is a chemical compound with the molecular formula C16H11N3OS It is known for its unique structure, which includes a phenylthio group and two cyano groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- typically involves the reaction of 4,5-dicyano-2-(phenylthio)aniline with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4,5-dicyano-2-(phenylthio)aniline+acetic anhydride→Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-+acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- involves its interaction with specific molecular targets. The cyano groups and phenylthio moiety play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
SecinH3: N-(4-(5-(1,3-Benzodioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide.
Acetamide, N-phenyl-: A simpler analog with a phenyl group instead of the dicyano and phenylthio groups.
Uniqueness
Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- is unique due to the presence of both cyano and phenylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
CAS No. |
620175-19-1 |
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Molecular Formula |
C16H11N3OS |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-(4,5-dicyano-2-phenylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C16H11N3OS/c1-11(20)19-15-7-12(9-17)13(10-18)8-16(15)21-14-5-3-2-4-6-14/h2-8H,1H3,(H,19,20) |
InChI Key |
XDJCVXMFSAFJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C#N)C#N)SC2=CC=CC=C2 |
Origin of Product |
United States |
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